- Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/CTetrahedron Letters, 2015, 56(21), 2688-2690,
Cas no 930-62-1 (2,4-Dimethylimidazole)

2,4-Dimethylimidazole 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethylimidazole
- 1H-Imidazole,2,4-dimethyl
- 2,4-dimethyl
- 2,4-Dimethyl-1(3)H-imidazol
- 2,4-dimethyl-1(3)H-imidazole
- 2,4-dimethyl-1H-imidazole
- 2,4-Dimethylimidazol
- 2,4-dimethyl-imidazole
- 2,5-Dimethyl-1H-imidazole
- 2-methyl-4-methylimidazole
- 1H-Imidazole,2,4-dimethyl- (9CI)
- Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)
- Imidazole,2,4-dimethyl- (8CI)
- 2,5-Dimethylimidazole
- NSC 13192
- 1H-Imidazole, 2,4-dimethyl- (9CI)
- 2,5-Dimethyl-1H-imidazole (ACI)
- Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)
- Imidazole, 2,4-dimethyl- (8CI)
- W-100258
- AKOS015905574
- CS-W013729
- DTXSID40239236
- NSC13192
- FT-0610177
- MFCD00022365
- EINECS 213-221-4
- 1H-Imidazole,4-dimethyl-
- EN300-25771
- 2,4-dimethyl imidazole
- NSC-13192
- Imidazole,4-dimethyl-
- AC-907/25014081
- 1H-Imidazole, 2,4-dimethyl-
- AKOS000121130
- 930-62-1
- PS-9343
- 2,4 dimethyl imidazole
- 2,5-dimethyl imidazole
- NS00020241
- A844433
- Z217301646
- Imidazole, 2,4-dimethyl-
- InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7
- T0MIX7SJ2E
- UNII-T0MIX7SJ2E
- AM20120338
- 2,4-Dimethyl-1H-imidazole #
- 2,4-dimethyl-3H-imidazole
- ALBB-028805
- DB-013975
- DTXCID60161727
- STL373495
- BBL027875
-
- MDL: MFCD00022365
- インチ: 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
- InChIKey: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)NC(C)=C1
- BRN: 1639
計算された属性
- せいみつぶんしりょう: 96.06870
- どういたいしつりょう: 96.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 63.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 28.7A^2
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 0.9678 (rough estimate)
- ゆうかいてん: 85-87 ºC
- ふってん: 266 ºC (733 mmHg)
- フラッシュポイント: 266°C/733mm
- 屈折率: 1.5000 (estimate)
- すいようせい: Soluble in water.
- PSA: 28.68000
- LogP: 1.02650
- 酸性度係数(pKa): 8.36(at 25℃)
- ようかいせい: 未確定
2,4-Dimethylimidazole セキュリティ情報
- 危害声明: H302-H314
- 危険物輸送番号:3263
- 危険カテゴリコード: R22;R34
- セキュリティの説明: S45-S36/37/39-S26
- RTECS番号:NI4839712
-
危険物標識:
- 危険レベル:8
- 包装グループ:Ⅲ
- 包装等級:I; II; III
- リスク用語:R22; R34
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
2,4-Dimethylimidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,4-Dimethylimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187505-100g |
2,4-Dimethylimidazole |
930-62-1 | 95%+ | 100g |
$64 | 2022-08-30 | |
Enamine | EN300-25771-0.05g |
2,4-dimethyl-1H-imidazole |
930-62-1 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
Enamine | EN300-25771-0.5g |
2,4-dimethyl-1H-imidazole |
930-62-1 | 95% | 0.5g |
$21.0 | 2024-06-18 | |
Chemenu | CM187505-1000g |
2,4-Dimethylimidazole |
930-62-1 | 95%+ | 1000g |
$451 | 2022-08-30 | |
abcr | AB402868-5 g |
2,4-Dimethylimidazole, 95%; . |
930-62-1 | 95% | 5g |
€62.40 | 2023-04-25 | |
TRC | D478533-10g |
2,4-Dimethylimidazole |
930-62-1 | 10g |
$ 115.00 | 2022-06-05 | ||
Oakwood | 078094-5g |
2,4-Dimethylimidazole |
930-62-1 | 95% | 5g |
$10.00 | 2024-07-19 | |
Key Organics Ltd | PS-9343-500G |
2,4-Dimethyl-1H-imidazole, tech |
930-62-1 | >95% | 500g |
£250.00 | 2025-02-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-500g |
2,4-Dimethylimidazole |
930-62-1 | ≥95% | 500g |
¥1599.90 | 2023-09-03 | |
abcr | AB111207-5 g |
2,4-Dimethylimidazole, 97%; . |
930-62-1 | 97% | 5 g |
€57.80 | 2023-07-20 |
2,4-Dimethylimidazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- A new synthesis of imidazolesJournal of the Chemical Society, 1982, (13), 714-15,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
- An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazolesJournal of Organic Chemistry, 1983, 48(21), 3745-50,
ごうせいかいろ 7
ごうせいかいろ 8
- Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseJournal of the Chemical Society, 1980, (7), 1431-5,
ごうせいかいろ 9
- Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes, Federal Republic of Germany, , ,
ごうせいかいろ 10
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
- Synthesis of some alkyl- and arylimidazolesJournal of Heterocyclic Chemistry, 1983, 20(5), 1277-81,
ごうせいかいろ 14
- Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefinsTetrahedron Letters, 1971, (24), 2205-8,
ごうせいかいろ 15
- Synthesis of imidazoles from alkenesJournal of the Chemical Society, 1984, (8), 1933-41,
ごうせいかいろ 16
- Preparation method of neutron shielding material based on metal boron-imidazole framework, China, , ,
ごうせいかいろ 17
- Method for the preparation of imidazoles by dehydrogenation of imidazolines, United States, , ,
ごうせいかいろ 18
ごうせいかいろ 19
- Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia, Japan, , ,
ごうせいかいろ 20
2,4-Dimethylimidazole Raw materials
- 1,2-Diaminopropane
- Propargylamine
- 1H-Imidazole,4,5-dihydro-2,5-dimethyl-
- Pyrazine, 3-azido-2,5-dimethyl-
- Pyruvaldehyde
- 5-Methyl-1-(1-propen-1-yl)-1H-tetrazole
- Acetoxyacetone
- 1H-Imidazole, 2,4-dimethyl-1-(phenylmethyl)-
- Ethanimidic acid, ethylester
2,4-Dimethylimidazole Preparation Products
2,4-Dimethylimidazole サプライヤー
2,4-Dimethylimidazole 関連文献
-
Rajeh Alotaibi,Amy Booth,Edmund Little,Adam Brookfield,Amritroop Achari,Selena J. Lockyer,Grigore A. Timco,George F. S. Whitehead,I?igo J. Vitórica-Yrezábal,Nicholas F. Chilton,Rahul R. Nair,David Collison,Richard E. P. Winpenny Dalton Trans. 2023 52 7473
-
Yasuhiro Ishida,Hiroyuki Miyauchi,Kazuhiko Saigo Chem. Commun. 2002 2240
-
Rajeh Alotaibi,Amy Booth,Edmund Little,Adam Brookfield,Amritroop Achari,Selena J. Lockyer,Grigore A. Timco,George F. S. Whitehead,I?igo J. Vitórica-Yrezábal,Nicholas F. Chilton,Rahul R. Nair,David Collison,Richard E. P. Winpenny Dalton Trans. 2023 52 7473
-
Lei Wang,Yanjing Hu,Wenyan Xu,Yanyan Pang,Faqian Liu,Yu Yang RSC Adv. 2014 4 56816
-
David J. Hadden,Kym L. Wells,Gareth M. Roberts,L. Therese Bergendahl,Martin J. Paterson,Vasilios G. Stavros Phys. Chem. Chem. Phys. 2011 13 10342
-
6. Reactions of halogenomethanes in the vapour phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1980 1431
-
Thomas Elder,Joseph J. Bozell,Diana Cedeno Phys. Chem. Chem. Phys. 2013 15 7328
-
Meng Cui,Qingli Qian,Jingjing Zhang,Chunjun Chen,Buxing Han Green Chem. 2017 19 3558
-
9. 14N and 2H quadrupole double resonance in substituted imidazolesMaria L. S. Garcia,John A. S. Smith,P. M. G. Bavin,C. R. Ganellin J. Chem. Soc. Perkin Trans. 2 1983 1391
-
10. Bromination of imidazole complexes of pentaammine-cobalt(III). Synthesis, structure and reactivityAllan G. Blackman,David A. Buckingham,Charles R. Clark,Jim Simpson J. Chem. Soc. Dalton Trans. 1991 3031
2,4-Dimethylimidazoleに関する追加情報
Comprehensive Overview of 2,4-Dimethylimidazole (CAS No. 930-62-1): Properties, Applications, and Industry Insights
2,4-Dimethylimidazole (CAS No. 930-62-1) is a versatile organic compound belonging to the imidazole derivatives family. This white to light yellow crystalline powder has garnered significant attention in industrial and research applications due to its unique chemical properties. With a molecular formula of C5H8N2 and a molar mass of 96.13 g/mol, it serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's heterocyclic structure and dual nitrogen atoms make it particularly valuable for coordination chemistry and catalysis.
In recent years, 2,4-Dimethylimidazole has become a focal point in green chemistry discussions, aligning with global trends toward sustainable synthesis. Researchers highlight its role in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), addressing frequent search queries like "imidazole-based porous materials" or "nitrogen-rich ligands for catalysis." Its thermal stability (melting point: 136–140°C) and solubility profile (soluble in ethanol, acetone, and hot water) further expand its utility in high-performance polymers and electronic materials.
The pharmaceutical industry leverages CAS 930-62-1 as a building block for drug discovery, particularly in developing kinase inhibitors and antifungal agents. This aligns with trending searches such as "imidazole medicinal chemistry" or "small molecule APIs." Analytical techniques like HPLC (purity >98%) and NMR spectroscopy ensure quality control, while regulatory compliance with REACH and FDA guidelines meets industry standards. Notably, its low acute toxicity (LD50 >2000 mg/kg orally in rats) supports safer handling compared to traditional heterocycles.
Emerging applications in energy storage have propelled 2,4-Dimethylimidazole into battery research, answering queries about "organic electrolyte additives" or "lithium-ion battery stabilizers." Its electron-donating methyl groups enhance electrochemical stability, while the imidazole ring facilitates proton conduction in fuel cell membranes. Manufacturers now optimize synthesis routes—such as the Debus-Radziszewski reaction—to improve yield (>85%) and reduce byproducts, reflecting the industry's shift toward atom economy principles.
From a commercial perspective, 930-62-1 suppliers emphasize custom synthesis services and bulk pricing, addressing procurement-related searches. The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 60%) and flow chemistry setups demonstrates innovation in production scalability. Quality certifications like ISO 9001 and GMP ensure consistency for high-value applications such as OLED materials and photoinitiators in UV-curable coatings.
Environmental considerations drive research into biodegradable imidazole derivatives, with 2,4-Dimethylimidazole serving as a model compound. Recent studies explore its photocatalytic degradation pathways and ecotoxicity profiles, responding to concerns about "persistent organic pollutants." The compound's low bioaccumulation potential (logPow: 0.89) and hydrolysis stability (pH 4–9) position it favorably against conventional alternatives in green solvent formulations.
Looking ahead, 2,4-Dimethylimidazole continues to inspire cross-disciplinary innovation. From corrosion inhibitors in automotive fluids to ligand design for homogeneous catalysis, its molecular adaptability meets evolving industrial demands. As analytical methods like LC-MS and X-ray crystallography provide deeper structural insights, this compound remains at the forefront of materials science and fine chemical development.
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